molecular formula C10H17F2NO3 B8220281 tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8220281
M. Wt: 237.24 g/mol
InChI Key: OEMRLSZFXVVDLS-SSDOTTSWSA-N
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Description

tert-Butyl ®-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. This compound is notable for its unique structure, which includes a tert-butyl group, a difluoromethyl group, and a hydroxymethyl group attached to a pyrrolidine ring. It is used in various chemical and biological research applications due to its distinctive properties.

Preparation Methods

The synthesis of tert-Butyl ®-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using a difluoromethylating agent.

    Hydroxymethylation: The hydroxymethyl group is introduced using formaldehyde in the presence of a reducing agent.

Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

tert-Butyl ®-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

tert-Butyl ®-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in biochemical processes .

Comparison with Similar Compounds

tert-Butyl ®-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a similar structure but lacks the difluoromethyl group.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure but shares the tert-butyl group.

The uniqueness of tert-Butyl ®-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMRLSZFXVVDLS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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